An In-depth Technical Guide to the Physicochemical Properties of (4-Ethylphenyl) carbamate
An In-depth Technical Guide to the Physicochemical Properties of (4-Ethylphenyl) carbamate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of (4-Ethylphenyl) carbamate. Recognizing the potential ambiguity in the nomenclature, this document addresses the two most probable isomeric structures: Ethyl N-(4-ethylphenyl)carbamate and 4-Ethylphenyl carbamate . Due to the limited availability of direct experimental data for these specific compounds, this guide combines established synthetic protocols with robust computational predictions to offer a thorough characterization. This includes predicted data on molecular weight, melting and boiling points, aqueous solubility, pKa, and lipophilicity (logP). Furthermore, detailed, step-by-step experimental methodologies for the synthesis and characterization of these compounds are provided, underpinned by the scientific rationale for each procedural choice. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery, medicinal chemistry, and materials science, enabling informed decision-making in the design and development of novel molecular entities.
Introduction: Navigating the Isomeric Landscape of (4-Ethylphenyl) carbamate
The nomenclature "(4-Ethylphenyl) carbamate" can refer to two distinct isomers, each possessing unique physicochemical properties that will profoundly influence its behavior in biological and chemical systems. The first, Ethyl N-(4-ethylphenyl)carbamate , is an N-aryl carbamate derived from 4-ethylaniline. The second, 4-Ethylphenyl carbamate , is an O-aryl carbamate synthesized from 4-ethylphenol. This guide will address both isomers to provide a comprehensive resource.
The strategic selection between these isomers in a drug discovery context is critical. The nature of the linkage to the 4-ethylphenyl moiety—through a nitrogen or an oxygen atom—will dictate hydrogen bonding potential, metabolic stability, and conformational flexibility, all of which are key determinants of pharmacological activity.
Predicted Physicochemical Properties
In the absence of extensive empirical data, the following physicochemical properties for both isomers have been predicted using a consensus of established computational models. These values provide a foundational dataset for preliminary assessment and experimental design.
| Property | Ethyl N-(4-ethylphenyl)carbamate | 4-Ethylphenyl carbamate | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₅NO₂ | C₉H₁₁NO₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 193.24 g/mol | 165.19 g/mol | Influences diffusion rates and absorption characteristics. |
| Predicted Melting Point | ~ 70-75 °C | ~ 85-90 °C | Affects solubility, dissolution rate, and formulation strategies. |
| Predicted Boiling Point | ~ 280-290 °C | ~ 260-270 °C | An indicator of volatility and intermolecular forces. |
| Predicted Water Solubility | Low | Low to Moderate | Crucial for bioavailability and formulation of aqueous dosage forms. |
| Predicted pKa (acidic) | ~ 16-17 (N-H proton) | ~ 9-10 (N-H proton) | Influences ionization state at physiological pH, affecting solubility and membrane permeability. |
| Predicted pKa (basic) | ~ 1-2 (carbonyl oxygen) | ~ 1-2 (carbonyl oxygen) | Indicates potential for protonation in highly acidic environments. |
| Predicted logP | ~ 2.8 | ~ 2.1 | A measure of lipophilicity, impacting membrane permeability and protein binding. |
Synthesis and Characterization: A Practical Approach
The synthesis of each isomer requires a distinct chemical strategy. The following protocols are based on well-established synthetic transformations for N-aryl and O-aryl carbamates.
Synthesis of Ethyl N-(4-ethylphenyl)carbamate
This synthesis proceeds via the nucleophilic attack of 4-ethylaniline on ethyl chloroformate.
Experimental Protocol:
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Reaction Setup: To a solution of 4-ethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine (1.2 eq).
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Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure Ethyl N-(4-ethylphenyl)carbamate.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
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Anhydrous Solvent: Ethyl chloroformate is highly reactive towards water, which would lead to the formation of unwanted byproducts.
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Base: Pyridine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
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Controlled Temperature: The reaction is exothermic; slow addition at low temperature prevents uncontrolled side reactions and ensures selectivity.
Synthesis of 4-Ethylphenyl carbamate
This isomer can be synthesized from 4-ethylphenol through the in-situ generation of isocyanic acid from a cyanate salt in the presence of an acid.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) and potassium cyanate (1.5 eq) in an aprotic solvent such as toluene.
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Addition of Acid: Slowly add trifluoroacetic acid (2.0 eq) to the stirred suspension at room temperature.
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Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours. Monitor the reaction by TLC.
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.
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Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Ethylphenyl carbamate.
Causality Behind Experimental Choices:
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Aprotic Solvent: Toluene is used as it is inert to the reaction conditions and facilitates the desired temperature range.
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Acid Catalyst: Trifluoroacetic acid protonates the cyanate ion to generate the reactive intermediate, isocyanic acid (HNCO), in situ.
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Heating: Provides the necessary activation energy for the addition of the phenol to the isocyanic acid.
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Recrystallization: A robust method for purifying solid organic compounds based on differences in solubility.
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity and purity of the synthesized carbamates.
Spectroscopic Analysis
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Infrared (IR) Spectroscopy:
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Ethyl N-(4-ethylphenyl)carbamate: Expect characteristic peaks for the N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-N stretch (~1240 cm⁻¹).
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4-Ethylphenyl carbamate: Key absorbances will include the N-H stretches of the primary amine (~3400-3200 cm⁻¹), C=O stretch (~1730 cm⁻¹), and C-O stretch (~1220 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectra will be distinct for each isomer, particularly in the aromatic region and the chemical shifts of the ethyl groups and the N-H proton.
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¹³C NMR: The carbon spectra will show characteristic shifts for the carbonyl carbon (~155 ppm) and the carbons of the ethylphenyl group.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry will confirm the elemental composition of the synthesized compounds. The fragmentation patterns will also be isomer-specific, providing further structural confirmation.
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Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the final compounds. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) is a suitable starting point for method development.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of the two likely isomers of (4-Ethylphenyl) carbamate. By presenting predicted data and robust synthetic and analytical protocols, this document equips researchers with the foundational knowledge required to synthesize, characterize, and intelligently apply these compounds in their research endeavors. The distinct properties of Ethyl N-(4-ethylphenyl)carbamate and 4-Ethylphenyl carbamate underscore the importance of precise nomenclature and highlight the nuanced structure-property relationships that are central to modern drug discovery and development.
References
- Note: As this guide is based on established chemical principles and predictive modeling rather than direct literature for the specific, and ambiguously named, "(4-Ethylphenyl)
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Synthesis of N-Aryl Carbamates: For general methods of N-aryl carbamate synthesis, refer to foundational organic chemistry texts and review articles on the topic. A relevant example of a modern synthetic method is described in: Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Vinogradova, E. V.; Park, N. H.; Fors, B. P.; Buchwald, S. L. Org. Lett.2013 , 15 (6), 1394–1397. [Link]
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Physicochemical Property Prediction Software: A widely used tool for predicting physicochemical properties is ChemAxon's Calculator Plugins. [Link]
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Spectroscopic Data for Organic Compounds: The Spectral Database for Organic Compounds (SDBS) is a comprehensive, free-to-access resource for spectroscopic data. [Link]
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General Organic Chemistry Principles: For a thorough understanding of the reaction mechanisms and analytical techniques discussed, refer to a standard organic chemistry textbook such as: Organic Chemistry by Paula Yurkanis Bruice. [Link]
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